molecular formula C6H7BO2 B13841126 (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

Cat. No.: B13841126
M. Wt: 127.89 g/mol
InChI Key: HXITXNWTGFUOAU-IDEBNGHGSA-N
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Description

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is a boronic acid derivative where the cyclohexatrienyl ring is labeled with carbon-13 isotopes at all six positions. This compound is of significant interest in various fields of research due to its unique isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated cyclohexatrienyl compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted cyclohexatrienyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids have been extensively studied for their potential in cancer therapy. The incorporation of the cyclohexatrienyl group enhances the binding affinity of boronic acids to specific biological targets. Research indicates that derivatives like (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that such compounds can selectively target cancerous tissues while minimizing effects on healthy cells .

Antibacterial and Antifungal Properties
Boronic acids have shown promising results against various bacterial and fungal strains. The this compound exhibits enhanced antimicrobial activity due to its ability to interfere with the synthesis of bacterial cell walls and disrupt fungal growth mechanisms. This makes it a candidate for developing new antibiotics and antifungal agents .

Sensor Technology

Sugar Sensors
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for glucose sensing applications. The this compound can be utilized in the design of selective sensors for glucose detection in physiological conditions. Studies have shown that the compound can undergo significant fluorescence changes upon binding with glucose, allowing for sensitive detection methods .

Materials Science

Polymer Chemistry
The unique properties of this compound allow it to be integrated into polymer matrices for creating smart materials. These materials can respond to environmental stimuli such as pH or the presence of specific biomolecules. For instance, polymers incorporating this boronic acid derivative have been developed for drug delivery systems that release therapeutic agents in response to glucose levels .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated selective apoptosis in cancer cells via proteasome inhibition.
Antibacterial Properties Showed significant activity against B. cereus and other pathogens.
Sugar Sensing Achieved high sensitivity and selectivity for glucose detection through fluorescence changes.
Smart Polymers Developed responsive drug delivery systems based on environmental stimuli.

Mechanism of Action

The mechanism of action of (1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid involves its interaction with various molecular targets and pathways. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the isotopic labeling allows for precise tracking and analysis of metabolic processes using NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylboronic acid: Similar structure but without isotopic labeling.

    Phenylboronic acid: Contains a phenyl ring instead of a cyclohexatrienyl ring.

    (1,2,3,4,5,6-13C6)benzylboronic acid: Similar isotopic labeling but with a benzyl group.

Uniqueness

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is unique due to its complete carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies. This makes it particularly valuable for detailed structural and mechanistic investigations in both chemical and biological research.

Biological Activity

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, primarily through covalent bonding with diols and sugars. This compound's unique isotopic labeling (with carbon-13) can enhance its tracking in biological systems, making it a valuable tool in research.

Biological Activity Overview

Boronic acids, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Boronic acids have shown promise in cancer therapy. They can inhibit proteasome activity and induce apoptosis in cancer cells. For instance, compounds like bortezomib (a boronic acid derivative) are used in treating multiple myeloma and other malignancies .
  • Antibacterial and Antiviral Properties : Boronic acids have been studied for their antibacterial and antiviral effects. They can disrupt bacterial cell wall synthesis and interfere with viral replication mechanisms .
  • Sensor Applications : The ability of boronic acids to bind selectively to sugars makes them suitable for developing sensors for glucose monitoring and other biochemical applications .

Case Studies

Several studies have explored the biological activity of boronic acids:

  • Anticancer Mechanisms : A study investigated the effects of boronic acid derivatives on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and promote apoptosis through proteasome inhibition .
  • Antiviral Activity : Research demonstrated that certain boronic acid derivatives could inhibit the replication of viruses such as HIV and influenza by targeting viral proteases .
  • Glycoprotein Interaction : A notable study focused on the interaction between boronic acids and glycoproteins. The findings suggested that boronic acid-functionalized materials could effectively capture glycoproteins from complex biological samples, highlighting their potential in diagnostic applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Compound Example Target/Mechanism Outcome
AnticancerBortezomibProteasome inhibitionInduces apoptosis in cancer cells
AntibacterialBoronic Acid DerivativeBacterial cell wall synthesis disruptionEffective against Gram-positive bacteria
AntiviralBoronic Acid DerivativeViral protease inhibitionReduces viral replication
Sensor ApplicationBoronic Acid SensorGlucose bindingHigh selectivity for glucose detection

Research Findings

Recent literature emphasizes the growing interest in boronic acids due to their diverse applications:

  • Medicinal Chemistry Advances : The modification of bioactive molecules with boronic acid groups has been shown to enhance selectivity and improve pharmacokinetic properties. This modification allows for the development of more effective therapeutic agents .
  • Bioactivity Databases : Comprehensive databases like PubChem provide extensive bioactivity data for various compounds, including those containing boron. Such resources facilitate the identification of potential therapeutic targets and biological pathways influenced by these compounds .

Properties

Molecular Formula

C6H7BO2

Molecular Weight

127.89 g/mol

IUPAC Name

(1,2,3,4,5,6-13C6)cyclohexatrienylboronic acid

InChI

InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

HXITXNWTGFUOAU-IDEBNGHGSA-N

Isomeric SMILES

B([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)(O)O

Canonical SMILES

B(C1=CC=CC=C1)(O)O

Origin of Product

United States

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